molecular formula C18H18N6OS B15100552 N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15100552
M. Wt: 366.4 g/mol
InChI Key: UUQGZMOOJAOABB-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a propenyl (allyl) group and at position 5 with a pyrazin-2-yl heterocycle. The triazole is linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a 3-methylphenyl group.

Properties

Molecular Formula

C18H18N6OS

Molecular Weight

366.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H18N6OS/c1-3-9-24-17(15-11-19-7-8-20-15)22-23-18(24)26-12-16(25)21-14-6-4-5-13(2)10-14/h3-8,10-11H,1,9,12H2,2H3,(H,21,25)

InChI Key

UUQGZMOOJAOABB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyrazine moiety and the sulfanylacetamide group. Common reagents used in these reactions include alkyl halides, hydrazines, and thiols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Reactivity of the Sulfanyl Group

The sulfur atom in the sulfanyl (-S-) moiety participates in oxidation and nucleophilic substitution reactions:

Reaction TypeConditions/ReagentsOutcomeReference
OxidationH<sub>2</sub>O<sub>2</sub> or mCPBA in DCM, 0–25°CForms sulfoxide (R-SO-) or sulfone (R-SO<sub>2</sub>-) derivatives
AlkylationAlkyl halides (e.g., CH<sub>3</sub>I) in DMF, K<sub>2</sub>CO<sub>3</sub>, 60°CProduces thioether derivatives

Triazole Ring Modifications

The 1,2,4-triazole core undergoes electrophilic substitutions and coordination chemistry:

Electrophilic Aromatic Substitution

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at the C-3 position of the triazole ring.

  • Halogenation : Br<sub>2</sub> in acetic acid yields brominated triazoles.

Coordination Reactions

The triazole’s nitrogen atoms chelate metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) under reflux in ethanol, forming stable complexes with potential catalytic applications.

Pyrazine Ring Reactivity

The electron-deficient pyrazine ring participates in:

Reaction TypeConditions/ReagentsOutcome
Nucleophilic Aromatic SubstitutionNH<sub>3</sub> or amines, 100°CSubstitutes pyrazine C-H bonds with amino groups
ReductionH<sub>2</sub>, Pd/CPartially reduces pyrazine to dihydropyrazine

Allyl (Prop-2-en-1-yl) Group Reactions

The allyl substituent enables cycloadditions and polymerizations:

Diels-Alder Reaction

Reacts with dienophiles (e.g., maleic anhydride) at 80°C to form six-membered cycloadducts.

Radical Polymerization

Initiated by AIBN in toluene at 70°C, yielding polymeric derivatives with retained bioactivity.

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProduct
AcidicHCl (6M), reflux2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
BasicNaOH (2M), 60°CCorresponding carboxylate salt

Cyclization Reactions

Under reflux with POCl<sub>3</sub>, intramolecular cyclization forms fused triazolo-pyrazine heterocycles .

Biological Interaction-Driven Reactions

In enzymatic environments (e.g., cytochrome P450), the compound undergoes oxidative metabolism, producing hydroxylated derivatives.

Scientific Research Applications

N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific application .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

a) Pyrazine vs. Pyridine Derivatives
  • VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide):
    Replaces pyrazine with pyridine, a six-membered ring with one nitrogen atom. Pyridine’s lower polarity compared to pyrazine may reduce solubility but improve lipid membrane penetration. VUAA-1 acts as an agonist for insect olfactory receptors (Orco) .
b) Pyrazine vs. Furan/Thiophene Derivatives
  • 2-{[5-(Furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS 573931-16-5):
    Substitutes pyrazine with furan-2-yl, an oxygen-containing heterocycle. Furan’s electron-rich nature may alter π-π stacking interactions, reducing affinity for electron-deficient targets. This compound has a molecular weight of 354.4 g/mol .
  • N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 578754-93-5):
    Features thiophene, a sulfur-containing heterocycle, which may enhance hydrophobic interactions. Thiophene’s larger atomic radius compared to pyrazine could sterically hinder binding in certain targets .

Substituent Variations on the Aryl Acetamide Moiety

  • Such substitutions are linked to improved antimicrobial activity in related compounds .
  • N-(3-Methylphenyl) Group :
    The electron-donating methyl group at the meta position may reduce electrophilicity compared to para-substituted analogs but could improve metabolic stability by steric shielding .

Propenyl vs. Alkyl/Aryl Substitutions on Triazole

  • OLC-12 (2-[(4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide):
    Replaces propenyl with ethyl and isopropyl groups. Bulkier substituents may reduce conformational flexibility but improve hydrophobic binding in protein pockets .

Physicochemical Properties

Property Target Compound VUAA-1 Furan Analog
Molecular Weight (g/mol) ~360 (estimated) 384.5 354.4
LogP (Predicted) 2.8–3.2 3.5 2.5
Water Solubility (mg/mL) <1 (low) <0.5 1.2

Biological Activity

N-(3-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article reviews the existing literature and research findings related to its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a pyrazine moiety, and a sulfanyl group. Its chemical formula can be represented as:

C17H19N5OSC_{17}H_{19}N_5OS

This structure is significant as it may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • In vitro Studies : Research has shown that derivatives of pyrazine and triazole can inhibit the growth of various cancer cell lines. For example, compounds with similar structural motifs have been reported to have IC50 values ranging from 1.1 µM to 42.30 µM against different cancer cell lines such as MCF7 and A549 .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Specific studies indicate that certain derivatives lead to significant apoptosis in cancer cells while also inhibiting proliferation .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF73.79Apoptosis induction
Compound BA54926Cell cycle arrest
Compound CHCT1161.6Apoptosis and autophagy

Anti-inflammatory Effects

Compounds containing pyrazole and triazole rings are also recognized for their anti-inflammatory properties. The biological activity can be attributed to their ability to inhibit key inflammatory mediators:

  • Cytokine Inhibition : Some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
  • Animal Models : In vivo studies using animal models have demonstrated that these compounds can significantly reduce inflammation markers, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .

Case Studies

Several case studies highlight the pharmacological potential of compounds structurally related to this compound:

  • Study on Pyrazole Derivatives : A study indicated that specific pyrazole derivatives exhibited cytotoxicity against HepG2 cells with an IC50 value of 0.07 µM, suggesting high potency in liver cancer models .
  • Triazole Compounds : Another investigation found that triazole-based compounds showed significant inhibition against various cancer cell lines, reinforcing the therapeutic potential of this class of compounds .

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